Paynantheine
Overview
Description
. Alkaloids are naturally occurring compounds that contain nitrogen atoms and exhibit a wide range of biological activities. Paynantheine is structurally related to mitragynine, the major alkaloid in kratom, and is known for its potential analgesic effects .
Biochemical Analysis
Biochemical Properties
Paynantheine is known to interact with the human mu opioid receptor as a competitive antagonist .
Cellular Effects
It is known that this compound influences cell function through its interaction with the mu opioid receptor .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its antagonistic action at the mu opioid receptor . This interaction can lead to changes in gene expression and cellular metabolism, although the exact details of these changes are still being researched.
Metabolic Pathways
It is known that this compound is a derivative of mitragynine
Preparation Methods
Synthetic Routes and Reaction Conditions: Paynantheine can be synthesized through a multi-step process starting from 4-methoxytryptamine. The synthesis involves an enantioselective thiourea-catalyzed Pictet–Spengler reaction to form the tetrahydro-β-carboline ring, followed by a palladium-catalyzed Tsuji–Trost allylic alkylation to close the D-ring . This method provides a high degree of enantioselectivity and yields the desired product in nine steps.
Industrial Production Methods: extraction from kratom leaves using solvent extraction methods such as rapid solvent extraction and ultrasound-assisted extraction is common for obtaining alkaloids from plant sources .
Chemical Reactions Analysis
Types of Reactions: Paynantheine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Paynantheine has several scientific research applications, including:
Chemistry: Studying the synthesis and reactivity of this compound contributes to the understanding of alkaloid chemistry.
Biology: Research on this compound’s biological effects helps elucidate its role in kratom’s overall pharmacological profile.
Medicine: this compound’s potential analgesic effects make it a candidate for pain management research.
Mechanism of Action
Paynantheine acts as a competitive antagonist at the human mu-opioid receptor, which is involved in pain perception . By blocking these receptors, this compound can inhibit pain signals, providing analgesic effects similar to opioids. The exact molecular pathways and targets involved in this compound’s mechanism of action are still under investigation, but it is believed to interact with other central receptors as well .
Comparison with Similar Compounds
Mitragynine: The major alkaloid in kratom, known for its stimulative and analgesic effects.
7-Hydroxy Mitragynine: A more potent alkaloid in kratom with strong analgesic properties.
Speciociliatine: Another alkaloid in kratom with potential analgesic effects.
Speciogynine: A structurally similar alkaloid with different pharmacological properties.
Uniqueness: Paynantheine is unique due to its specific structural configuration as a diastereoisomer of mitragynine. This structural difference may contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h5-8,13-14,16,19,24H,1,9-12H2,2-4H3/b17-13+/t14-,16-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZKIGWXPPFMRG-CYSPOEIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1CC2C3=C(CCN2CC1C=C)C4=C(N3)C=CC=C4OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=C(N3)C=CC=C4OC)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904742 | |
Record name | Paynantheine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10904742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4697-66-9, 1346-36-7 | |
Record name | Paynantheine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4697-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paynantheine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paynantheine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10904742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PAYNANTHEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLG43M4U5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.